molecular formula C11H22N2O2 B1523148 4-[2-(Piperidin-4-yloxy)ethyl]morpholine CAS No. 1062625-66-4

4-[2-(Piperidin-4-yloxy)ethyl]morpholine

Cat. No. B1523148
M. Wt: 214.3 g/mol
InChI Key: UUQGNMBESFLGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[2-(Piperidin-4-yloxy)ethyl]morpholine” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-[2-(Piperidin-4-yloxy)ethyl]morpholine” is 1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2 . This indicates the presence of a morpholine ring and a piperidine ring connected by an ethyl bridge with an oxygen atom.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Its density is predicted to be 0.969±0.06 g/cm3 . The boiling point is not specified .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Asymmetric Aldol Reaction : Optically active ferrocenylphosphine ligands containing morpholino and piperidino groups have been effective in gold-catalyzed aldol reactions, demonstrating high enantio- and diastereoselectivity. This methodology is useful for synthesizing optically active oxazolines, highlighting the role of these structures in asymmetric synthesis (Ito, Sawamura, & Hayashi, 1987).

Material Science

  • Ionic Liquid Crystals : Piperidinium, piperazinium, and morpholinium cations have been utilized to design ionic liquid crystals. These structures exhibit rich mesomorphic behavior, such as high-ordered smectic and hexagonal columnar phases, depending on the cation and anion types, indicating their potential in advanced material applications (Lava, Binnemans, & Cardinaels, 2009).

Environmental Chemistry

  • Ozonation Kinetics : The kinetics and product formation from the ozonation of piperidine, piperazine, and morpholine were studied, providing insight into the degradation mechanisms of secondary heterocyclic amines. These findings are crucial for understanding the environmental fate of pharmaceuticals containing these moieties (Tekle-Röttering et al., 2016).

Coordination Chemistry

  • Cadmium(II) Schiff Base Complexes : Schiff base ligands incorporating morpholine and piperidine groups have been used to synthesize cadmium(II) complexes with notable corrosion inhibition properties on mild steel. This research bridges coordination chemistry with materials science and corrosion engineering (Das et al., 2017).

Pharmaceutical Chemistry

  • Antifungal and Antitumor Activity : Novel compounds containing morpholine and piperidine moieties have been synthesized and evaluated for their antifungal and antitumor activities. This includes the investigation of (Z)-5-hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-ethylidene-1,3-thiazol-4-ones, showing significant biological activity and providing a basis for further pharmaceutical development (Insuasty et al., 2013).

Safety And Hazards

The compound is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-(2-piperidin-4-yloxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-12-4-2-11(1)15-10-7-13-5-8-14-9-6-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGNMBESFLGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Piperidin-4-yloxy)ethyl]morpholine

CAS RN

1062625-66-4
Record name 4-[2-(piperidin-4-yloxy)ethyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate (78) (7.0 g, 22.26 mmol) was added to 6.0 HCl in propan-2-ol (30 mL, 180.00 mmol) and the reaction was stirred at 25° C. for 2 hours. The reaction mixture was evaporated to dryness and redissolved in methanol (75 mL) and water (7 mL), this was basified by stirring with solid sodium hydroxide for 1 hour. The reaction was filtered and evaporated to afford a gummy solid. This was stirred with ethyl acetate (75 mL) for 20 minutes, filtered and evaporated to afford a clear liquid. The crude product was purified by distillation at 1.2 mBar, collecting fractions that distilled at 120° C. to afford the desired material as a colourless oil (3.10 g, 65.0%); 1H NMR (400.132 MHz, CDCl3) δ 1.47-1.38 (2H, m), 1.93-1.89 (2H, m), 2.53-2.51 (4H, m), 2.63-2.56 (4H, m), 3.08 (2H, dt), 3.38-3.31 (1H, m), 3.61 (2H, t), 3.71 (4H, dd).
Name
Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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